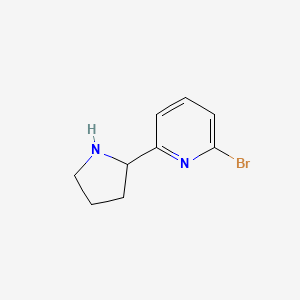

2-Bromo-6-(pyrrolidin-2-YL)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Synthetic Chemistry and Materials Science

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and invaluable scaffold in numerous scientific disciplines. nih.govresearchgate.net Structurally similar to benzene, pyridine and its derivatives are fundamental building blocks in organic synthesis due to their unique chemical properties. nih.gov The nitrogen atom in the pyridine ring imparts a dipole moment and basicity, influencing its reactivity and making it susceptible to both electrophilic and nucleophilic substitution reactions. nih.gov This versatility allows for the synthesis of a vast array of functionalized pyridine derivatives. lifechemicals.com

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its frequent appearance in a wide range of FDA-approved drugs. researchgate.netnih.govrsc.org Its ability to form hydrogen bonds and its generally favorable solubility profile contribute to its prevalence in pharmaceuticals. nih.gov Pyridine-containing compounds have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net Furthermore, pyridine derivatives are integral components of many natural products, such as vitamins like niacin and pyridoxine, and alkaloids like nicotine. nih.govnih.gov

The applications of pyridine scaffolds extend into materials science, where they are utilized in the development of functional nanomaterials, as ligands for organometallic complexes, and in asymmetric catalysis. nih.gov The electronic properties of the pyridine ring can be tuned through substitution, making it a valuable component in the design of materials with specific optical and electronic characteristics.

Role of Pyrrolidine (B122466) Moieties in Organic Synthesis and Ligand Design

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is another exceptionally important structural motif in chemistry. nih.gov This non-planar, flexible ring system offers a three-dimensional structure that is highly desirable in drug design, allowing for better exploration of the pharmacophore space. nih.gov The pyrrolidine nucleus is a common feature in many natural products, particularly alkaloids, and is present in numerous FDA-approved drugs. nih.govwikipedia.org

In organic synthesis, chiral pyrrolidines have become indispensable as organocatalysts, capable of promoting a variety of chemical transformations with high enantioselectivity. mdpi.com The amino acid proline, a substituted pyrrolidine, and its derivatives are classic examples of such catalysts. mdpi.com The basicity of the nitrogen atom within the pyrrolidine ring can be modulated by substituents, further expanding its utility in catalysis. nih.gov

Furthermore, pyrrolidine and its derivatives are widely employed as ligands for transition metals. nih.gov The ability of the nitrogen atom to coordinate with metal centers makes pyrrolidine-containing molecules valuable in the design of catalysts and functional materials. For instance, pyrrolidine-containing polypyridines have been developed as ligands to enhance the visible light absorption of ruthenium complexes, with potential applications in photovoltaic devices. acs.org

Overview of Halogenated Pyridines as Versatile Building Blocks

Halogenated pyridines, particularly brominated pyridines, are highly versatile and crucial building blocks in organic synthesis. nih.gov The presence of a halogen atom, such as bromine, on the pyridine ring provides a reactive handle for a wide range of chemical transformations. nih.gov The carbon-halogen bond can be readily functionalized through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse substituents onto the pyridine core. researchgate.net

This ability to serve as a precursor for more complex molecules makes halogenated pyridines indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govnovanet.ca The regioselective introduction of different functional groups is often facilitated by starting with a halogenated pyridine derivative. For example, 2,6-dibromopyridine (B144722) can be selectively mono-aminated to produce 2-bromo-6-substituted pyridines, which can then undergo further functionalization at the bromine-bearing position. google.com This stepwise approach allows for the construction of unsymmetrical 2,6-disubstituted pyridines, which are of significant interest in medicinal chemistry and materials science. google.com

Contextualizing 2-Bromo-6-(pyrrolidin-2-YL)pyridine within Current Chemical Research

The compound this compound integrates the key features of the aforementioned structural motifs. The pyridine ring provides a stable aromatic core with tunable electronic properties. The pyrrolidine moiety introduces a non-planar, chiral (if a specific enantiomer is used) component that can act as a ligand or influence biological activity. bldpharm.comrsc.org The bromine atom serves as a crucial synthetic handle for further chemical modifications. google.com

This combination of a halogenated pyridine and a pyrrolidine substituent makes this compound a valuable intermediate in the synthesis of more complex molecules. For instance, it can be used in the preparation of ligands for metal complexes, potentially leading to new catalysts or materials with interesting photophysical properties. acs.orggeorgiasouthern.edu The bromo-substituent allows for the introduction of other functional groups through cross-coupling reactions, enabling the creation of a library of derivatives for screening in drug discovery programs or for the development of new materials. google.com

Research has shown the synthesis of related compounds like 2-Bromo-6-methylaminopyridine and 2-Bromo-6-ethylaminopyridine from 2,6-Dibromopyridine, highlighting the synthetic accessibility of such structures. georgiasouthern.edu These compounds are then utilized in the construction of more elaborate ligands for creating extended metal atom chains (EMACs). georgiasouthern.edu The synthesis of 2-bromo-6-substituted pyridines is an active area of research, with methods being developed to achieve high selectivity and yield. google.com

The specific compound this compound is commercially available, indicating its utility as a building block in chemical synthesis. bldpharm.compharmint.net Its structure suggests potential applications in areas where the combination of a metal-coordinating pyrrolidine and a functionalizable pyridine core is advantageous.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-9-5-1-3-8(12-9)7-4-2-6-11-7/h1,3,5,7,11H,2,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMSTXNPMORHBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 6 Pyrrolidin 2 Yl Pyridine and Analogous Structures

Direct Functionalization Strategies for Pyridine (B92270) Core Synthesis

Direct functionalization methods aim to introduce the bromo and pyrrolidinyl substituents onto a pyridine core in a controlled manner. These strategies often rely on the inherent reactivity of the pyridine ring or the use of directing groups to achieve the desired substitution pattern.

Regioselective Bromination of Pyrrolidinyl-Substituted Pyridines

The direct bromination of pyrrolidinyl-substituted pyridines can be a straightforward approach to introduce a bromine atom onto the pyridine ring. The regioselectivity of this electrophilic substitution is governed by the electronic properties of the pyrrolidinyl group and the pyridine nitrogen. The pyrrolidinyl group, being an activating group, directs electrophiles to the ortho and para positions. However, the reactivity and selectivity can be influenced by the reaction conditions.

For instance, the use of brominating agents like N-Bromosuccinimide (NBS) or bromine in the presence of a Lewis or Brønsted acid can be employed. The specific conditions, such as solvent, temperature, and the nature of the brominating agent, are crucial for controlling the regioselectivity and minimizing side reactions. While direct bromination offers a potentially atom-economical route, achieving high regioselectivity for the desired 2-bromo-6-pyrrolidinyl isomer can be challenging and may require careful optimization of reaction parameters.

In a related context, the halogenation of pyridine N-oxides has been shown to be a highly efficient and regioselective method for producing 2-halo-substituted pyridines. nih.gov This approach takes advantage of the altered electronic distribution in the pyridine N-oxide, which activates the 2- and 4-positions towards electrophilic attack. researchgate.net After the halogenation step, the N-oxide can be deoxygenated to yield the desired 2-halopyridine.

| Reagent/Condition | Substrate | Product | Yield | Reference |

| (COBr)2, Et3N, CH2Br2, 0 °C | Pyridine N-oxide derivatives | 2-Bromopyridine (B144113) derivatives | Good | researchgate.net |

| Selectfluor, LiBr | 2-Aminopyridines | Brominated 2-aminopyridines | Good to high | rsc.org |

Directed Ortho Metalation Approaches for Halogenated Pyridines

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. harvard.eduuwindsor.ca In the context of synthesizing 2-Bromo-6-(pyrrolidin-2-YL)pyridine, DoM can be applied to a brominated pyridine precursor. The bromine atom itself can act as a directing group, facilitating metalation at the adjacent ortho position (C-3). researchgate.net However, for the synthesis of the target compound, a more common approach involves the metalation of a pyridine derivative where a different directing group guides the deprotonation.

For example, a suitably protected pyrrolidinyl group can act as a directing group, promoting lithiation at the ortho position (C-6). Subsequent quenching of the resulting organolithium species with a bromine source would yield the desired this compound. The use of strong lithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is typical for such transformations. researchgate.net The choice of base and reaction conditions is critical to avoid side reactions, such as nucleophilic addition to the pyridine ring. uwindsor.ca

The regioselective ortho-lithiation of various halopyridines with LDA has been demonstrated to afford ortho-disubstituted pyridines in yields ranging from 16-96% after quenching with different electrophiles. researchgate.net This highlights the versatility of the DoM strategy.

| Base | Substrate | Electrophile | Product | Yield | Reference |

| LDA | 3-Chloropyridine | Various | 2-Substituted-3-chloropyridines | 16-96% | researchgate.net |

| LDA | 2-Chloropyridine | Various | 3-Substituted-2-chloropyridines | Good | researchgate.net |

| TMPMgCl•LiCl | Electron-poor heteroarenes | Various | Functionalized heteroarenes | Efficient | harvard.edu |

Cross-Coupling and C-N Bond Formation Reactions for Pyrrolidine (B122466) Incorporation

Cross-coupling reactions provide a versatile and widely used approach for constructing the C-N bond between a brominated pyridine and a pyrrolidine moiety. These methods are often characterized by their high efficiency and broad functional group tolerance.

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Coupling) with Bromopyridines

The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry for the formation of C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, a bromopyridine) and an amine (pyrrolidine) is a highly effective method for synthesizing aminopyridine derivatives. nih.govscispace.com The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net

The synthesis of this compound can be envisioned through the reaction of 2,6-dibromopyridine (B144722) with one equivalent of pyrrolidine under carefully controlled Buchwald-Hartwig conditions. The choice of ligand is crucial for the success of this transformation, with sterically hindered and electron-rich phosphine ligands often providing the best results. wikipedia.org The reaction conditions, including the choice of palladium precursor, base, solvent, and temperature, must be optimized to favor the mono-amination product and prevent the formation of the di-substituted byproduct. A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, providing a route to various secondary and tertiary aminopyridines. nih.govscispace.comamanote.com

| Catalyst System | Substrates | Product | Yield | Reference |

| Pd(OAc)2 / dppp (B1165662) / NaOtBu | 2-Halopyridine and volatile amines | Aminopyridines | 55-98% | researchgate.net |

| Pd(OAc)2 / XPhos / t-BuONa | 2,6-Dichloroisonicotinate and aniline | Mono-N-arylated product | Reported | researchgate.net |

| Pd catalyst / Phosphine ligand | Aryl halides and amines | Aryl amines | General method | wikipedia.org |

Copper-Catalyzed C-N Bond Formation in Halopyridine Systems

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, represents an older but still valuable method for the amination of aryl halides. While often requiring harsher reaction conditions (higher temperatures) compared to palladium-catalyzed methods, copper catalysis can be advantageous in certain cases, particularly for specific substrates or when palladium-based methods are unsuccessful.

The reaction of a bromopyridine with pyrrolidine in the presence of a copper catalyst, a ligand (such as a diamine or an amino acid), and a base can lead to the formation of the desired C-N bond. Recent advancements have led to the development of milder and more efficient copper-catalyzed amination protocols. A copper-catalyzed N-H cross-coupling of unprotected peptides has been shown to be selective for N-terminal pyroglutamate (B8496135) residues, demonstrating the potential for selective C-N bond formation in complex molecules. nih.gov

Metal-Free C-N Coupling Methodologies

In recent years, there has been a growing interest in developing metal-free C-N coupling reactions to avoid the cost and potential toxicity of transition metal catalysts. These methods often rely on different activation strategies, such as the use of strong bases, oxidants, or photochemical conditions.

One approach involves the nucleophilic aromatic substitution (SNAr) of a highly activated halopyridine with pyrrolidine. The presence of electron-withdrawing groups on the pyridine ring can facilitate this reaction. Another strategy involves the generation of a pyridyne intermediate from a dihalopyridine, which can then be trapped by pyrrolidine. researchgate.net Additionally, a one-pot, metal-free method has been developed for the synthesis of piperidines and pyrrolidines from halogenated amides, showcasing progress in metal-free C-N bond-forming cyclizations. nih.gov Furthermore, a metal-free, site-selective cross-coupling of pyridines with secondary phosphine chalcogenides has been reported, indicating the potential for developing novel metal-free C-N coupling strategies. rsc.org

Pyrrolidine Ring Construction and Stereoselective Approaches

The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved pharmaceuticals and natural products. nih.govnih.gov Its synthesis, especially with stereochemical control, is of paramount importance.

Cyclization Reactions Leading to Substituted Pyrrolidines

A primary strategy for forming the pyrrolidine ring is through intramolecular cyclization. nih.gov These reactions involve creating a bond within a linear precursor to form the five-membered ring. Common methods include:

[3+2] Cycloaddition: This powerful method involves the reaction of an azomethine ylide (a 1,3-dipole) with an alkene. nih.gov The reaction is known for its high stereoselectivity and broad scope, allowing for the synthesis of a wide array of substituted pyrrolidines. osaka-u.ac.jp

Intramolecular Amination: Hydroamination and other intramolecular amination reactions of unsaturated carbon-carbon bonds are effective for constructing the pyrrolidine ring. osaka-u.ac.jpresearchgate.net For instance, dirhodium-catalyzed intramolecular nitrene insertion into C-H bonds can produce N-unprotected pyrrolidines stereoselectively. organic-chemistry.org

Reductive Amination: The condensation of a 1,4-dicarbonyl compound with a primary amine, followed by reduction, is a classical and effective method for pyrrolidine synthesis. mdpi.com

Ring Contraction: A novel approach involves the photo-promoted ring contraction of pyridines using a silylborane to yield pyrrolidine derivatives. osaka-u.ac.jpresearchgate.net This method is notable for its high functional group compatibility. osaka-u.ac.jpresearchgate.net

| Cyclization Method | Key Reactants | General Outcome | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Azomethine Ylide, Alkene | Highly substituted and stereodefined pyrrolidines | nih.govosaka-u.ac.jp |

| Intramolecular C-H Amination | Unsaturated Amines | Functionalized pyrrolidines via direct C-N bond formation | researchgate.netorganic-chemistry.org |

| Reductive Amination | 1,4-Dicarbonyl, Primary Amine | Substituted pyrrolidines | mdpi.com |

| Pyridine Ring Contraction | Pyridine, Silylborane | Pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton | osaka-u.ac.jpresearchgate.net |

Chiral Pool-Based Synthesis of Pyrrolidine-Containing Pyridines

The "chiral pool" refers to the use of readily available, enantiomerically pure natural products as starting materials. This approach is highly effective for synthesizing chiral molecules, including pyrrolidine-containing pyridines.

Amino acids, such as L-proline, are excellent chiral starting materials for creating the 2-substituted pyrrolidine motif. The inherent stereochemistry of the amino acid is transferred to the final product. For instance, enantiomerically pure 2-(1-hydroxyalkyl)pyridines have been prepared from chiral aldehydes and ketones derived from natural sources like D-mannitol and L-lactic acid. rsc.org This strategy often involves the reaction of a lithiated pyridine with a chiral electrophile derived from the chiral pool. rsc.org Similarly, chiral piperidines have been synthesized from amino acids like homoserine lactone. acs.org

Strain-Release Functionalization Techniques

Modern synthetic chemistry has embraced the use of strained ring systems as reactive intermediates. Strain-release functionalization leverages the potential energy stored in small rings like aziridines, cyclopropanes, and bicyclobutanes to drive reactions. nih.gov

This strategy allows for the installation of small, strained fragments onto molecules at various stages of a synthesis. nih.govacs.org For example, the reaction of "spring-loaded" C–N bonds in compounds like 1-azabicyclo[1.1.0]butane (ABB) with nucleophiles provides a direct route to functionalized azetidines. nih.gov While direct application to form the pyrrolidine ring of this compound is less common, the principles can be applied. For instance, opening a strained bicyclic system containing a nitrogen atom could lead to a pyrrolidine precursor. The development of stereospecific strain-release "cyclopentylation" of heteroatoms demonstrates the potential for creating five-membered rings with this methodology. nih.govacs.org

Modular and Stepwise Synthesis of 2,6-Disubstituted Pyridine Derivatives

The construction of the 2,6-disubstituted pyridine core is another critical aspect of synthesizing the target molecule and its analogs. These methods often rely on the sequential or one-pot functionalization of a pyridine precursor.

Sequential Functionalization Protocols

A common and reliable strategy for preparing unsymmetrically 2,6-disubstituted pyridines is the sequential functionalization of a di-functionalized pyridine, such as 2,6-dibromopyridine or 2,6-dichloropyridine. georgiasouthern.edu This approach offers excellent control over the final substitution pattern.

The different reactivity of the halogen atoms can be exploited for selective reactions. For instance, in 2-bromo-6-chloropyridine (B1266251) derivatives, palladium-catalyzed cross-coupling reactions can occur chemoselectively at the more reactive C-Br bond, leaving the C-Cl bond intact for a subsequent, different transformation. nih.gov This allows for the stepwise introduction of two different substituents. A typical sequence might involve:

Monosubstitution: Reacting 2,6-dibromopyridine with one equivalent of an amine under conditions that favor single substitution, such as a copper-catalyzed amination. georgiasouthern.edu This could yield an intermediate like 2-bromo-6-alkylaminopyridine. georgiasouthern.edu

Second Substitution: The remaining bromine atom can then be replaced in a second step, for example, through a Suzuki or Buchwald-Hartwig coupling reaction to introduce the second substituent.

This stepwise approach provides a high degree of modularity, allowing for the synthesis of a diverse library of 2,6-disubstituted pyridine derivatives. nih.govnih.gov

One-Pot Synthetic Procedures for Pyridine Derivatives

One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. Several one-pot methods have been developed for the synthesis of substituted pyridines.

One such method involves a metal-free, base-catalyzed three-component reaction of isocyanides, ynals, and amines or alcohols to generate highly substituted pyridine derivatives. acs.org Another approach is the base-promoted annulation of aromatic alkynes using benzamides as the nitrogen source. mdpi.com While these methods are powerful for creating polysubstituted pyridines, achieving the specific 2,6-disubstitution pattern with two different groups as in the target molecule can be challenging and may depend heavily on the specific substrates and reaction conditions chosen. acs.orgmdpi.com For example, a one-pot synthesis of 2,5-disubstituted pyrimidines from nitriles has been reported, highlighting the potential of such strategies for heterocycle synthesis. nih.govfigshare.com

| Pyridine Synthesis Approach | Key Features | Typical Starting Materials | Reference |

|---|---|---|---|

| Sequential Functionalization | High control, modularity | 2,6-Dihalopyridines | georgiasouthern.edunih.gov |

| One-Pot Three-Component Reaction | High efficiency, atom economy | Isocyanides, Ynals, Amines | acs.org |

| One-Pot Alkyne Annulation | Uses benzamide (B126) as N-source | Aromatic alkynes, Benzamides | mdpi.com |

Functionalization of Pyrrolidinyl and Bromopyridine Precursors

The generation of analogs of this compound often involves the strategic modification of advanced precursors, namely the pyrrolidine and bromopyridine rings. This allows for the introduction of a wide array of functional groups, enabling the fine-tuning of the molecule's properties.

Derivatization at Peripheral Positions of the Pyrrolidine Ring

The pyrrolidine ring, a key feature of the target molecule, can be synthesized with various substituents starting from optically pure cyclic precursors. mdpi.com Proline and 4-hydroxyproline (B1632879) are common starting materials for creating these functionalized rings. mdpi.com

One prominent strategy is the redox-neutral α-functionalization of the pyrrolidine ring. This method allows for the direct introduction of aryl groups at the α-position of the pyrrolidine. rsc.orgrsc.org The reaction typically involves a cyclic amine, a quinone monoacetal as an oxidizing agent, and a nucleophile, facilitated by a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org This approach is notable for being an alternative to metal-mediated functionalization, offering a more environmentally friendly pathway. rsc.org

Research has demonstrated the α-arylation of pyrrolidine with a variety of aromatic nucleophiles, including different naphthol and indole (B1671886) derivatives. rsc.org The reaction conditions can be tuned to achieve good yields and selectivity. For instance, the use of a copper(I) iodide catalyst can be beneficial for certain nucleophiles. rsc.org

Below is a table summarizing the scope of aromatic nucleophiles used in the redox-neutral α-arylation of pyrrolidine.

| Nucleophile | Product | Yield (%) | Notes |

|---|---|---|---|

| 2-Naphthol | α-(2-hydroxynaphthyl)pyrrolidine derivative | 94% | Standard conditions with DABCO. rsc.org |

| 1-Naphthol | α-(1-hydroxynaphthyl)pyrrolidine derivative | 54% | Standard conditions with DABCO. rsc.org |

| 6-Bromo-2-naphthol | α-(6-bromo-2-hydroxynaphthyl)pyrrolidine derivative | 95% | Standard conditions with DABCO. rsc.org |

| Indole | α-(indol-3-yl)pyrrolidine derivative | 56% | Standard conditions with DABCO. rsc.org |

| 5-Methoxyindole | α-(5-methoxyindol-3-yl)pyrrolidine derivative | 60% | Standard conditions with DABCO. rsc.org |

| Methylphenylacetylene | α-(methylphenylalkynyl)pyrrolidine derivative | 30% | 15 mol% CuI added, reaction at 80 °C. rsc.org |

Introduction of Other Substituents onto the Pyridine Ring

The 2-bromopyridine moiety is a versatile handle for introducing a wide range of substituents, primarily through transition-metal-catalyzed cross-coupling reactions. researchgate.net Starting from precursors like 2,6-dibromopyridine allows for selective functionalization. researchgate.netgeorgiasouthern.edu

A practical method for synthesizing 6-substituted 2-bromopyridine compounds involves a selective copper-catalyzed C-N bond-forming reaction between 2,6-dibromopyridine and various amines. researchgate.net This protocol offers excellent control over the selective substitution of one bromine atom. researchgate.net Similarly, pressure tube methods have been successfully employed to react 2,6-dibromopyridine with primary amines like methylamine (B109427) to yield compounds such as 2-Bromo-6-methylaminopyridine. georgiasouthern.edugeorgiasouthern.edu

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are widely used to form new carbon-carbon or carbon-heteroatom bonds at the bromine-bearing position. researchgate.netresearchgate.net For instance, 4,4'-Dibromo-2,2'-bipyridine, synthesized from 2,4-dibromopyridine, undergoes selective mono- or disubstitution under palladium catalysis, showcasing the utility of these methods for creating complex pyridine-based architectures. researchgate.netsemanticscholar.org These reactions are fundamental for preparing conjugated pyridine and bipyridine structures that serve as building blocks in materials science and coordination chemistry. researchgate.netsemanticscholar.org

The following table presents examples of functionalization on the pyridine ring, starting from halogenated pyridine precursors.

| Precursor | Reagent(s) | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2,6-Dibromopyridine | Various amines | Copper catalyst | 6-Amino-2-bromopyridines | researchgate.net |

| 2,6-Dibromopyridine | Methylamine | High pressure and temperature | 2-Bromo-6-methylaminopyridine | georgiasouthern.edugeorgiasouthern.edu |

| 2-Bromo-6-fluoropyridine | Amines | Metal-free | 6-Amino-2-bromopyridines | researchgate.net |

| 4,4'-Dibromo-2,2'-bipyridine | Arylboronic acids | Palladium catalyst (Suzuki coupling) | Mono- or diaryl-substituted 2,2'-bipyridines | semanticscholar.org |

| 4,4'-Dibromo-2,2'-bipyridine | Terminal alkynes | Palladium catalyst (Sonogashira coupling) | Di-alkynyl-substituted 2,2'-bipyridines | semanticscholar.org |

| 2-Bromopyridines | Pyridineboronic acid esters | PdCl2(PPh3)2 (Suzuki coupling) | 2,2'-Bipyridine derivatives | mdpi.com |

These synthetic methodologies provide a robust toolbox for the derivatization of both the pyrrolidine and pyridine components, enabling the creation of a diverse library of this compound analogs for further research.

Chemical Reactivity and Transformation Studies of 2 Bromo 6 Pyrrolidin 2 Yl Pyridine

Halogen-Mediated Cross-Coupling Reactions

The bromine atom on the pyridine (B92270) ring of 2-Bromo-6-(pyrrolidin-2-yl)pyridine serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. researchgate.net In the context of this compound, the bromine atom can be readily displaced by a variety of aryl and heteroaryl groups. These reactions are typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd₂(dba)₃, in the presence of a base. nih.govmdpi.com The choice of base and solvent can significantly influence the reaction's yield and efficiency. mdpi.com For instance, potassium phosphate (B84403) in 1,4-dioxane (B91453) has been found to be an effective combination for the Suzuki coupling of related bromopyridine derivatives. mdpi.com

The Suzuki-Miyaura reaction is widely used in the synthesis of complex molecules, including pharmaceuticals and functional materials, due to its tolerance of a broad range of functional groups. researchgate.netmdpi.com The reaction involving 2-pyridyl nucleophiles, however, can be challenging. youtube.com Despite these challenges, methods have been developed to facilitate the coupling of 2-pyridyl boronates with aryl and heteroaryl bromides and chlorides. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 2-Bromopyridine (B144113) Derivatives This table is for illustrative purposes and may not represent reactions with this compound itself.

| Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2-Phenyl-6-(pyrrolidin-2-yl)pyridine | 60 | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / Ligand | KF | Dioxane | 2-(4-Methoxyphenyl)-6-(pyrrolidin-2-yl)pyridine | 74 | nih.gov |

Negishi Cross-Coupling Reactions

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. youtube.com This method is particularly useful for coupling with 2-pyridyl derivatives, as the corresponding organozinc reagents can be readily prepared. nih.gov The reaction is known for its high functional group tolerance, even allowing for the presence of ketones, which would be reactive towards more nucleophilic organometallic reagents like Grignards. youtube.com

An efficient palladium-catalyzed process has been developed for the Negishi coupling of secondary alkylzinc halides with a wide range of aryl bromides. acs.org This methodology provides a powerful tool for the formation of C(sp³)–C(sp²) bonds. acs.org

Table 2: Illustrative Negishi Cross-Coupling Reactions This table is for illustrative purposes and may not represent reactions with this compound itself.

| Organozinc Reagent | Catalyst | Substrate | Product | Reference |

|---|---|---|---|---|

| Arylzinc bromide | Palladium complex | 2-Bromopyridine | 2-Arylpyridine | youtube.com |

Sonogashira Coupling Reactions

The Sonogashira coupling is a method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. scirp.org This reaction is typically catalyzed by a palladium complex and a copper co-catalyst. soton.ac.ukresearchgate.net For substrates like this compound, the Sonogashira reaction allows for the introduction of an alkynyl group at the 2-position of the pyridine ring. These reactions are often carried out under mild, room temperature conditions and are compatible with a variety of functional groups. soton.ac.uk

Research has demonstrated a two-step procedure to access 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes from 5- and 6-bromo-3-fluoro-2-cyanopyridines using a Sonogashira cross-coupling as the initial step. soton.ac.ukresearchgate.net

Table 3: Example of Sonogashira Coupling with a Bromopyridine Derivative This table is for illustrative purposes and may not represent reactions with this compound itself.

| Alkyne | Catalyst | Co-catalyst | Solvent | Product | Yield (%) | Reference |

|---|

Ullmann-Type Reactions

The Ullmann reaction traditionally refers to the copper-catalyzed homocoupling of two aryl halides to form a symmetrical biaryl. byjus.comwikipedia.org Ullmann-type reactions also encompass copper-catalyzed nucleophilic aromatic substitutions between various nucleophiles and aryl halides. organic-chemistry.org While the classic Ullmann reaction often requires harsh conditions and has been somewhat superseded by palladium-catalyzed methods, it remains a viable option for certain transformations. wikipedia.org For instance, it can be used for the synthesis of symmetrical 2,2'-bipyridines. nih.gov The mechanism is thought to involve the formation of an active copper(I) species. byjus.com

Nucleophilic Aromatic Substitution Pathways on the Pyridine Ring

The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly at the 2- and 4-positions, which are electronically deficient due to the electron-withdrawing nature of the nitrogen atom. stackexchange.comyoutube.com The presence of a good leaving group, such as the bromine atom, facilitates this reaction. Nucleophiles, such as amines, can displace the bromide to form a new substituted pyridine derivative. youtube.com The stability of the anionic intermediate, known as the Meisenheimer complex, is a key factor in determining the feasibility of the reaction. stackexchange.com Attack at the 2- or 4-position allows for a resonance structure where the negative charge is located on the electronegative nitrogen atom, providing significant stabilization. stackexchange.com These reactions are often carried out at elevated temperatures. youtube.com

Electrophilic Aromatic Substitution Reactions on the Pyridine Moiety

Pyridine itself is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom. youtube.com This deactivation is further enhanced in acidic media, where the nitrogen atom becomes protonated, forming a pyridinium (B92312) ion. youtube.comrsc.org Consequently, forcing conditions are often required for EAS reactions on the pyridine ring. When substitution does occur, it is typically directed to the 3- and 5-positions (meta-position). youtube.com

To enhance the reactivity of the pyridine ring towards electrophiles, one can introduce electron-donating groups or convert the pyridine to its N-oxide. youtube.com Pyridine-N-oxide is more reactive towards electrophilic substitution, and the substitution pattern is altered, favoring the 4-position. youtube.com

Further Functionalization of the Pyrrolidine (B122466) Ring

The presence of a secondary amine within the pyrrolidine ring of this compound provides a key handle for a variety of functionalization reactions. Among these, amidation and alkylation are fundamental transformations that allow for the introduction of a wide array of substituents, thereby modulating the compound's steric and electronic properties.

The secondary amine of the pyrrolidine moiety is nucleophilic and readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. Similarly, it can be alkylated using alkyl halides or other electrophilic alkylating agents.

Amidation Reactions:

While specific studies on the amidation of this compound are not extensively documented, the general reactivity of pyrrolidines suggests that such transformations are feasible. For instance, related studies on the synthesis of pyrimidine (B1678525) derivatives have demonstrated the acylation of amine moieties in similar heterocyclic structures. In one such study, various benzyl (B1604629) carbamoyl (B1232498) derivatives were synthesized, showcasing the formation of amide bonds. mdpi.com These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct.

Alkylation Reactions:

The alkylation of the pyrrolidine nitrogen introduces new alkyl groups, which can be crucial for modifying the molecule's properties. Research on related structures, such as the synthesis of 2,6-diaminopyridine (B39239) derivatives, has involved the alkylation of amino groups on a pyridine ring. georgiasouthern.edu A pressure tube method has been successfully employed for the synthesis of 2-bromo-6-methylaminopyridine and 2-bromo-6-ethylaminopyridine from 2,6-dibromopyridine (B144722), achieving yields of 54.1% and higher, respectively. georgiasouthern.edu These methods, which utilize high temperature and pressure, could potentially be adapted for the N-alkylation of the pyrrolidine ring in this compound.

Table 1: Examples of Alkylation and Amidation on Related Heterocyclic Scaffolds This table presents data from reactions on similar, but not identical, compounds to illustrate the general feasibility and conditions for such transformations.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 2,6-Dibromopyridine | Methylamine (B109427) | 2-Bromo-6-methylaminopyridine | 54.1 | georgiasouthern.edu |

| 2,6-Dibromopyridine | Ethylamine | 2-Bromo-6-ethylaminopyridine | Not specified | georgiasouthern.edu |

| 2,6-Dibromopyridine | Various Amines | 2-Bromo-6-substituted pyridines | 23-39 | google.com |

| 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate | Benzyl bromide | Benzyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate | Not specified | mdpi.com |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these functionalization reactions is crucial for optimizing reaction conditions and controlling the selectivity of the transformations.

Currently, there is a lack of specific computational studies in the public domain that elucidate the reaction mechanisms for the functionalization of this compound. However, computational methods are widely used in organic chemistry to study reaction pathways, transition states, and the factors influencing reactivity and selectivity. For related systems, density functional theory (DFT) calculations are often employed to model reaction profiles. Such studies on the amination of halopyridines have highlighted the role of palladium catalysts in facilitating cross-coupling reactions. georgiasouthern.edu

Regioselectivity:

In the context of this compound, regioselectivity is a key consideration, particularly when multiple reactive sites are present. For instance, in reactions involving both the pyridine and pyrrolidine rings, the choice of reagents and reaction conditions can direct the transformation to a specific site. A study on the copper-catalyzed synthesis of 2-bromo-6-substituted pyridines from 2,6-dibromopyridine demonstrated high regioselectivity, with the reaction selectively occurring at one of the bromine-substituted positions. google.com This was achieved by carefully controlling the reaction conditions, including the choice of catalyst, ligand, and base. google.com This principle of selective functionalization is critical when considering modifications of this compound, where the bromine on the pyridine ring and the nitrogen on the pyrrolidine ring are both potential reaction sites.

Stereoselectivity:

The pyrrolidin-2-yl group in the title compound contains a stereocenter, which introduces the element of stereoselectivity in its reactions. Any transformation at the pyrrolidine ring must consider the potential for racemization or the generation of diastereomers if a new stereocenter is formed. While specific studies on the stereoselectivity of reactions involving this compound are not available, general principles of stereoselective synthesis would apply. For example, in alkylation or acylation reactions, the stereochemistry of the existing chiral center can influence the approach of the electrophile, potentially leading to a diastereoselective outcome. The synthesis of chiral pyrrolidines often involves methods that control the stereochemistry at the C2 position. organic-chemistry.org

Coordination Chemistry and Ligand Applications of 2 Bromo 6 Pyrrolidin 2 Yl Pyridine Derivatives

Design Principles for Pyridine-Pyrrolidine Hybrid Ligands

The design of pyridine-pyrrolidine hybrid ligands is centered around the strategic combination of a soft pyridine (B92270) moiety and a hard pyrrolidine (B122466) unit. This amalgamation allows for the modulation of the ligand's electronic and steric characteristics, which in turn influences the properties of the resulting metal complexes. Key design principles include:

Versatility and Modularity: These ligands offer extensive opportunities for modification, enabling the synthesis of derivatives tailored for specific catalytic tasks. researchgate.net The inherent chirality of the pyrrolidine ring, often derived from natural sources like amino acids, provides a straightforward route to enantiomerically pure ligands for asymmetric catalysis. researchgate.net

Hemilability: The dynamic nature of the coordination between the pyridine and pyrrolidine nitrogens and a metal center can be exploited. rsc.org This hemilabile behavior, where one donor arm can dissociate, can create a vacant coordination site, inducing distinct reactivity. rsc.org

Stereoelectronic Tuning: The electronic properties of the pyridine ring and the stereochemistry of the pyrrolidine ring can be systematically altered. For instance, the introduction of substituents on the pyridine ring can modify its π-acceptor character, while the stereogenic centers on the pyrrolidine ring can control the chiral environment around the metal center. researchgate.netrsc.org

The table below summarizes some pyridine-pyrrolidine and related ligand types and their key design features.

| Ligand Type | Key Design Features | References |

| Amino-phosphite/phosphinite/phosphine (B1218219) | Combination of a protected pyrrolidine-3,4-diol (B51082) moiety with phosphorus donors. | researchgate.net |

| Iminosugar derivatives | Pyrrolidine-phosphine moiety derived from carbohydrates. | researchgate.net |

| Dipyridyl pyrrolide (DPP) | Tridentate binding with potential for π-stacking interactions. | researchgate.net |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-Bromo-6-(pyrrolidin-2-yl)pyridine derivatives typically involves the reaction of the ligand with a suitable metal salt. jscimedcentral.com Characterization of the resulting complexes is achieved through a combination of spectroscopic and analytical techniques.

Derivatives of this compound readily form coordination compounds with a range of d- and f-block metals.

d-Metal Complexes: These ligands have been shown to coordinate with various transition metals, including but not limited to iron, cobalt, nickel, copper, rhodium, and iridium. researchgate.netresearchgate.netmdpi.comnih.gov The formation of these complexes is often straightforward, involving the direct reaction of the ligand with a metal precursor. jscimedcentral.com For example, yttrium complexes of the dipyridyl pyrrolide (DPP) ligand have been synthesized and characterized, demonstrating tridentate binding. researchgate.net

f-Metal Complexes: The coordination chemistry of these ligands extends to the f-block elements. Pyrrolidine-derived diamides, for instance, have shown valuable properties in the extraction and separation of f-elements. nih.gov The coordination number of the metal ion in these complexes can be influenced by factors such as the specific lanthanide ion and the presence of other coordinating anions. nih.gov For example, lutetium complexes with pyrrolidine-derived phenanthroline diamides have been synthesized, with the coordination number of lutetium varying depending on the ligand's substituents. nih.gov

The pyridine-pyrrolidine framework allows for a variety of binding modes and coordination geometries in the resulting metal-ligand adducts.

Bidentate and Tridentate Coordination: The most common binding mode involves the bidentate coordination of the pyridine and pyrrolidine nitrogen atoms to the metal center. rsc.org However, depending on the specific ligand and metal, tridentate coordination is also possible, as seen in yttrium complexes with the dipyridyl pyrrolide (DPP) ligand. researchgate.net

Coordination Geometries: The geometry of the resulting metal complexes can vary significantly. For instance, cobalt complexes with polypyridine diamine ligands have been observed to adopt distorted octahedral geometries. mdpi.com In some cases, the pyrrolidine ring adopts a flattened half-chair conformation, with the pyrrolidine and pyridine rings being nearly perpendicular to each other. researchgate.net The specific geometry is influenced by the metal ion, the ligand's steric bulk, and the presence of other coordinating species.

The following table details the binding modes and geometries of some representative metal complexes.

| Metal Complex | Binding Mode | Coordination Geometry | References |

| Y(DPP)(dialkyl) | Tridentate | --- | researchgate.net |

| [Co(L¹)]²⁺ | Hexadentate | Distorted Octahedral | mdpi.com |

| L³•Lu(NO₃)₃ | Tetradentate | 10-coordinate | nih.gov |

Applications in Catalysis (Non-Biological)

The unique structural and electronic properties of metal complexes derived from this compound and related ligands have led to their exploration in various non-biological catalytic applications.

These complexes have shown promise as catalysts in a variety of organometallic reactions.

Ethylene Polymerization: Titanium and zirconium dimethylamido complexes supported by the dipyridyl pyrrolide (DPP) ligand, in the presence of alkyl aluminum reagents, act as catalysts for the polymerization of ethylene. researchgate.net

Hydrogenation: Iridium and rhodium complexes with phosphino-enolate ligands, which share features with pyridine-pyrrolidine systems, are active catalysts for olefin hydrogenation. researchgate.net

Cycloaddition Reactions: Iminosugar derivatives containing a pyrrolidine-phosphine moiety have been used as catalysts in [3 + 2] cycloaddition reactions. researchgate.net

The ligand plays a crucial role in directing the reactivity and selectivity of the metal center in specific chemical transformations.

Oligomerization: Nickel complexes with trans-bis(phosphino-enolate) ligands, which have structural similarities to modified pyridine-pyrrolidine systems, are relevant to olefin oligomerization. researchgate.net The ligand's structure influences the coordination environment of the nickel center, which in turn controls the chain growth and termination steps of the oligomerization process.

Supramolecular Assembly and Coordination Networks

The construction of discrete, nanoscopic three-dimensional (3D) structures and extended coordination networks through self-assembly is a cornerstone of modern supramolecular chemistry. Pyridine-based ligands are fundamental to this field due to their well-defined coordination vectors and predictable binding to a wide range of metal ions. rsc.orgwikipedia.org The incorporation of a chiral element, such as the pyrrolidin-2-yl group, adds a layer of complexity and control, enabling the formation of stereochemically defined assemblies.

Coordination-driven self-assembly is a powerful strategy that utilizes the geometric preferences of metal ions and the directionality of ligands to spontaneously form complex, ordered structures. acs.org For ligands like this compound, the self-assembly process is primarily governed by the interaction between the pyridine nitrogen and a suitable metal center.

The chirality inherent in the (pyrrolidin-2-yl) moiety is a critical factor influencing the self-assembly pathway. Chiral ligands can direct the formation of homochiral supramolecular structures, such as enantiomerically pure cages or helical polymers. acs.orgresearchgate.net This process, known as chiral self-sorting or self-discrimination, can lead to the diastereoselective formation of specific complex architectures. researchgate.net For instance, research on flexible 3-substituted pyridine ligands and other chiral building blocks has demonstrated their ability to self-assemble into discrete, closed 3D cages with high fidelity. acs.org

The choice of metal ion is also crucial as it dictates the geometry of the resulting complex. Metals with a strong preference for a specific coordination geometry, such as the square-planar geometry of Palladium(II) and Platinum(II), are often used to construct well-defined assemblies like M₂L₂ macrocycles or more complex M₄L₆ cages. researchgate.net The process can be visualized as molecular "programming," where the information encoded in the angles of the ligand and the coordination sphere of the metal directs the formation of a single, thermodynamically favored product.

| Assembly Type | Metal Ion | Ligand Type | Resulting Structure | Reference |

| Nanoscopic 3D Cages | Pt(II) acceptors | Flexible 3-substituted pyridines, Chiral tripods | Discrete M₆L₄ cages | acs.org |

| Helical Polymers | Ag(I) | Binaphthylbisbipyridine | Nanotubular homochiral helices | researchgate.net |

| Di-copper Core Complexes | Cu(II) | Racemic Schiff base (pyridyl-imino) | Heterochiral di-nuclear complexes | researchgate.net |

| Metallo-grids | Octahedral Metals (e.g., Fe(II), Co(II)) | Rigid ditopic ligands with tridentate sites | 2x2, 3x3 grid-like arrays | canterbury.ac.nz |

This table summarizes various supramolecular structures formed through the self-assembly of pyridine-based ligands with different metal ions, illustrating the diversity of potential architectures.

The targeted design of ligands like this compound allows for the creation of coordination polymers and materials with specific, tailored functions. mdpi.com By modifying the ligand backbone or selecting appropriate metal ions, properties such as luminescence, redox activity, catalysis, and selective adsorption can be engineered into the final material. mdpi.comcmu.edu

The chirality of the ligand is a key design element for creating multifunctional materials. Chiral coordination polymers can exhibit strong circular dichroism (CD) and have applications in enantioselective separations and asymmetric catalysis. frontiersin.org For example, a 1D coordination polymer constructed from a chiral phenylene-bridged bipyrrole derivative and Palladium(II) ions displayed a strong CD signal due to the formation of a one-handedly twisted helical structure. This material also exhibited reversible multi-redox behavior, indicating electronic communication between the ligand components through the metal center. frontiersin.org

Furthermore, coordination polymers built from pyridine-carboxylate linkers have been shown to possess diverse structural topologies and catalytic activity. nih.gov The combination of a chiral pyridyl-pyrrolidinyl ligand with functional linkers could lead to materials capable of stereoselective catalysis. The synthesis of enantiomerically pure chiral redox polymers from iron(II) and chiral terpyridine-based ligands demonstrates the potential to create materials with unique electrochemical properties that can be deposited on surfaces to form highly ordered arrays. cmu.edu These materials may find use in chiral sensing or electrocatalytic applications.

| Ligand/Building Block | Metal Ion | Architecture | Functionality | Reference |

| Chiral Pyridylamide | Zn(II), Ag(I) | Helical Coordination Polymers | Vapor Adsorption Properties | researchgate.net |

| Chiral Terpyridine | Fe(II) | Enantiomerically Pure Coordination Polymers | Redox Activity, Electrodeposition | cmu.edu |

| Chiral Phenylene-bridged Bipyrrole | Pd(II) | 1D Helical Coordination Polymer | Circular Dichroism, Reversible Redox Behavior | frontiersin.org |

| Pyridine-dicarboxylic acid | Co(II), Ni(II) | 2D/3D Coordination Polymers | Catalysis (Knoevenagel condensation) | nih.gov |

This table presents examples of multifunctional coordination materials, highlighting the relationship between the chiral ligand, metal ion, resulting structure, and its specific function.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local chemical environments of atomic nuclei. For a molecule like 2-Bromo-6-(pyrrolidin-2-YL)pyridine, ¹H and ¹³C NMR would provide definitive information about its structure.

¹H NMR for Proton Environments

The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ) in ppm, their integration (number of protons), and their spin-spin coupling patterns (multiplicity and coupling constants, J). The pyridine (B92270) and pyrrolidine (B122466) rings each have a unique set of protons whose signals would appear in characteristic regions of the spectrum. The protons on the pyridine ring are expected in the aromatic region, while the pyrrolidine ring protons would be found in the aliphatic region.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H-3 | 7.20 - 7.40 | d | 7.5 - 8.0 |

| Pyridine H-4 | 7.50 - 7.70 | t | 7.5 - 8.0 |

| Pyridine H-5 | 7.00 - 7.20 | d | 7.5 - 8.0 |

| Pyrrolidine CH | 4.00 - 4.30 | t | 7.0 - 8.0 |

| Pyrrolidine CH₂ | 1.80 - 2.20 | m | - |

| Pyrrolidine CH₂ | 1.60 - 1.90 | m | - |

Note: This table is predictive and awaits experimental verification.

¹³C NMR for Carbon Backbone Elucidation

The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring would be significantly different from those in the pyrrolidine ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 (C-Br) | 140 - 145 |

| Pyridine C-6 (C-N) | 160 - 165 |

| Pyridine C-3 | 120 - 125 |

| Pyridine C-4 | 135 - 140 |

| Pyridine C-5 | 115 - 120 |

| Pyrrolidine C-2' | 60 - 65 |

| Pyrrolidine C-3' | 25 - 30 |

| Pyrrolidine C-4' | 24 - 28 |

Note: This table is predictive and awaits experimental verification.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to its vibrational modes. Key functional groups in this compound would exhibit characteristic absorption bands.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Pyrrolidine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=N Stretch (Pyridine) | 1550 - 1610 | Strong |

| C=C Stretch (Pyridine) | 1400 - 1500 | Strong |

Note: This table is predictive and awaits experimental verification.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. Vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Table 4: Predicted FT-Raman Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Pyridine Ring Breathing | 990 - 1050 | Strong |

| C-H Bending (Aromatic) | 1000 - 1300 | Medium |

| C-C Stretch (Pyrrolidine) | 800 - 1200 | Medium |

Note: This table is predictive and awaits experimental verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum is characterized by the wavelength of maximum absorption (λmax).

For this compound, electronic transitions are expected to be primarily of the π → π* and n → π* type, associated with the pyridine ring.

Table 5: Predicted UV-Vis Data for this compound

| Electronic Transition | Predicted λmax (nm) | Solvent |

|---|---|---|

| π → π* | 260 - 280 | Ethanol |

Note: This table is predictive and awaits experimental verification.

X-ray Diffraction Techniques

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail for determining the molecular structure of a compound. While specific SC-XRD data for this compound is not publicly available, analysis of closely related, more complex structures provides valuable insights into the probable conformation of the pyrrolidine and pyridine fragments.

For instance, the crystal structure of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, which contains the bromo- and pyrrolidin-yl moieties of interest, has been determined. nih.govresearchgate.net In this compound, the pyrrolidine ring adopts a distorted envelope configuration. nih.govresearchgate.net The plane of the 1,2,3,4-tetrahydroquinoline (B108954) ring system forms an angle of 83.05 (10)° with the pyrrolidine ring. nih.gov The geometric parameters of the molecule are reported to be within the normal ranges. nih.gov

Similarly, in the structure of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the pyrrolidine ring is also found in an envelope conformation. iucr.orgresearchgate.net The intermolecular interactions in this crystal are dominated by N—H⋯O, C—H⋯O, C—H⋯F, and C—H⋯Br hydrogen bonds, which together form a three-dimensional network. iucr.orgresearchgate.net

A summary of the crystallographic data for a related compound, 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, is presented below. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₉H₁₈Br₂N₂O |

| Molecular Weight | 450.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.8691 (8) |

| b (Å) | 9.4578 (7) |

| c (Å) | 17.7217 (14) |

| β (°) | 104.364 (3) |

| Volume (ų) | 1764.8 (2) |

| Z | 4 |

| Temperature (K) | 100 |

X-ray Powder Diffraction for Crystalline Phases

X-ray powder diffraction (XRPD) is a powerful technique used to identify crystalline phases of a material and can be used to monitor changes in the crystal structure, for example, due to temperature. nih.gov An NMR crystallography approach, which combines solid-state NMR with diffraction methods like XRPD, can be employed to investigate crystal structures and the intermolecular interactions that determine their stability. rsc.org For instance, in a study of 2,6-lutidinium hydrogen fumarate, both synchrotron PXRD and single crystal XRD were used to determine the crystallographic unit cell and its response to temperature changes. rsc.org This approach also allows for the identification of any crystalline impurities, such as the formation of fumaric acid in the sample over time, which is visible in the PXRD pattern. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. While a specific mass spectrum for this compound is not detailed in the provided search results, the molecular formula C₉H₁₁BrN₂ can be used to predict its monoisotopic mass. The fragmentation patterns would be expected to show characteristic losses of the bromo substituent and fragmentation of the pyrrolidine ring.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is used to determine the thermal stability of a material by measuring its change in mass as a function of temperature. This analysis can indicate the temperatures at which the compound begins to decompose. In the context of pharmaceutical development, TGA, in conjunction with techniques like PXRD and solid-state NMR, can reveal the formation of degradation products over time. rsc.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, one can gain a deeper understanding of the crystal packing.

In the crystal structure of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, Hirshfeld surface analysis reveals that H⋯H (36.9%), Br⋯H/H⋯Br (28.2%), and C⋯H/H⋯C (24.3%) interactions are the most significant contributors to the crystal packing. nih.govresearchgate.net Other contacts, such as O⋯H/H⋯O (7.1%), have a lesser influence on the molecular packing. researchgate.net

For the related compound 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the Hirshfeld surface is delineated into several key contacts. The two-dimensional fingerprint plots show contributions from H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O (8.8%) interactions. researchgate.net

The analysis of these interactions is crucial for understanding the forces that govern the supramolecular assembly of these molecules in the solid state.

Future Research Directions and Unexplored Avenues in the Chemistry of 2 Bromo 6 Pyrrolidin 2 Yl Pyridine

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The current synthesis of 2-bromo-6-(pyrrolidin-2-yl)pyridine and its analogs often relies on traditional methods that may involve harsh reaction conditions, multi-step procedures, and the use of hazardous reagents. georgiasouthern.edu Future research will undoubtedly prioritize the development of more efficient and sustainable synthetic strategies. This includes exploring greener solvents, catalyst systems with higher turnover numbers, and atom-economical reactions. For instance, adapting methods like those used for the synthesis of similar pyridine (B92270) derivatives, such as the Guareschi–Thorpe condensation or modifications of the Hantzsch synthesis, could offer more streamlined and environmentally benign pathways. beilstein-journals.org The goal is to develop protocols that are not only higher yielding and more cost-effective but also minimize waste generation and environmental impact.

Exploration of Diverse Chemical Transformations and Derivatizations

The reactivity of the bromo and pyrrolidinyl groups on the pyridine core offers a rich landscape for chemical modification. While some derivatizations have been explored, there remains a vast, untapped potential for creating a diverse library of novel compounds. nih.govresearchgate.net Future efforts should focus on systematically exploring a wider range of chemical transformations. This includes, but is not limited to:

Cross-coupling reactions: Expanding the scope of palladium-catalyzed cross-coupling reactions at the bromine position to introduce a variety of functional groups. nih.gov

N-functionalization of the pyrrolidine (B122466) ring: Investigating a broader array of electrophiles to modify the secondary amine of the pyrrolidine ring, leading to new ligands and biologically active molecules.

Ring-opening and rearrangement reactions: Exploring conditions that could induce novel rearrangements or ring-openings of the pyrrolidine moiety to access unique heterocyclic scaffolds.

A systematic exploration of these transformations will significantly broaden the chemical space accessible from this versatile starting material. mdpi-res.com

Rational Design of Next-Generation Ligands for Advanced Material Applications

The nitrogen atoms within the pyridine and pyrrolidine rings of this compound make it an excellent candidate for ligand design in coordination chemistry and materials science. georgiasouthern.edu Its derivatives have the potential to form stable complexes with a variety of metal ions. Future research should focus on the rational design of ligands for specific applications, such as:

Catalysis: Developing catalysts for a range of organic transformations by fine-tuning the steric and electronic properties of the ligand.

Luminescent Materials: Creating novel phosphorescent or fluorescent materials for applications in organic light-emitting diodes (OLEDs) and sensors.

Magnetic Materials: Synthesizing single-molecule magnets and other magnetic materials by incorporating paramagnetic metal centers.

The ability to readily modify the periphery of the ligand through derivatization provides a powerful tool for tuning the properties of the resulting metal complexes. georgiasouthern.edu

In-depth Mechanistic Studies of Complex Reaction Pathways

A thorough understanding of the mechanisms governing the reactions of this compound is crucial for optimizing existing transformations and predicting the outcomes of new ones. Future research should employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring, to elucidate the intricate details of its reaction pathways. For instance, investigating the precise mechanism of its formation and its role in subsequent reactions, such as the formation of heterocyclic arynes like pyridynes, could lead to the development of novel synthetic methodologies. sigmaaldrich.com These mechanistic insights will be invaluable for controlling selectivity and improving reaction efficiency.

Synergistic Integration of Experimental and Computational Methodologies

The synergy between experimental and computational chemistry offers a powerful approach to accelerate research and development. In the context of this compound, computational tools can be employed to:

Predict Reactivity: Use density functional theory (DFT) and other computational methods to predict the most reactive sites of the molecule and guide the design of new reactions.

Model Ligand-Metal Interactions: Simulate the binding of its derivatives to metal centers to predict the geometry and stability of the resulting complexes, aiding in the design of new catalysts and materials.

Elucidate Reaction Mechanisms: Compute transition state energies and reaction profiles to provide a detailed understanding of complex reaction pathways.

By integrating computational predictions with experimental validation, researchers can more efficiently explore the vast chemical landscape of this compound and its derivatives, leading to the discovery of novel compounds and applications.

Q & A

Q. What are the optimized synthetic routes for 2-Bromo-6-(pyrrolidin-2-yl)pyridine, and how do reaction conditions impact yield?

Methodological Answer: Synthesis typically involves bromination of pyridine precursors or cross-coupling reactions. For example:

- Bromination: Start with a 6-substituted pyridine (e.g., 6-(pyrrolidin-2-yl)pyridine) and use N-bromosuccinimide (NBS) under radical initiation (AIBN, 70–80°C) in CCl₄ .

- Stille Coupling: Use 2-bromo-6-(tributylstannyl)pyridine derivatives with pyrrolidinyl halides in the presence of Pd(PPh₃)₄ (1–5 mol%) in THF at reflux .

Critical Factors: - Catalyst Selection: Pd(PPh₃)₄ improves regioselectivity compared to PdCl₂(dppf) .

- Solvent: Polar aprotic solvents (DMF, THF) enhance reaction rates but may require inert atmospheres.

- Yield Optimization: Monitor reaction progress via TLC or GC-MS to avoid over-bromination or side reactions.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and isotopic patterns (²⁷Br/⁸¹Br ~1:1 ratio) .

- X-ray Crystallography: Use SHELX software for structure refinement. Key parameters: R-factor < 5%, resolution ≤ 0.8 Å .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Q. How to resolve contradictions in catalytic efficiency when using different palladium catalysts for functionalization?

Methodological Answer:

- Case Study: Compare Pd(PPh₃)₄ (electron-rich) vs. PdCl₂(dppf) (bulky ligands):

- Troubleshooting: Add ligands (e.g., XPhos) to stabilize Pd(0) intermediates if decomposition occurs.

Q. What mechanistic insights explain the formation of cyclopropane by-products during thermal decomposition?

Methodological Answer:

- Pyridylcarbene Pathways: At elevated temperatures (100–120°C), this compound may decompose via nitrogen expulsion, generating a carbene intermediate. This reacts with alkenes to form cyclopropanes (e.g., 2-bromo-6-[2-(6-bromopyridin-2-yl)-cyclopropyl]pyridine) .

- Mitigation Strategies:

- Temperature Control: Maintain reactions below 80°C.

- Additives: Use radical scavengers (e.g., BHT) to suppress carbene formation.

Q. How to address impurities like pyrrolidine isomers or brominated by-products during synthesis?

Methodological Answer:

- Chromatographic Separation: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve pyrrolidine diastereomers .

- Recrystallization: Optimize solvent polarity (e.g., ethanol/water) to remove brominated impurities (e.g., 2,6-dibromopyridine) .

- Quality Control: Validate purity via ¹H NMR (absence of δ 8.2–8.5 ppm signals for dibromo species) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.